N-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide
Description
This compound features a central ethanediamide linker connecting two pharmacophores: a 4-ethylpiperazine-substituted pyridin-3-yl group and a 4-fluorophenylmethyl moiety.
Properties
IUPAC Name |
N'-[2-(4-ethylpiperazin-1-yl)-2-pyridin-3-ylethyl]-N-[(4-fluorophenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN5O2/c1-2-27-10-12-28(13-11-27)20(18-4-3-9-24-15-18)16-26-22(30)21(29)25-14-17-5-7-19(23)8-6-17/h3-9,15,20H,2,10-14,16H2,1H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVNYRFMAINJAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
SR-01000008545, also known as Stenabolic, is a Rev-erb-α agonist . Rev-erb-α is a nuclear receptor playing a crucial role in regulating the expression of genes involved in lipid and glucose metabolism, as well as in macrophages. By binding and activating the Rev-Erb protein, SR-01000008545 can influence many biological processes.
Mode of Action
SR-01000008545 exerts its effects by binding to and activating the Rev-Erb protein . This activation influences lipid and glucose metabolism and macrophages, affecting cellular fat storage mechanisms and circadian rhythms. It also stimulates mitochondria production, leading to metabolic enhancement in the muscular system.
Biochemical Pathways
The activation of the Rev-Erb protein by SR-01000008545 influences several biochemical pathways. It affects the metabolism of lipids and glucose , leading to changes in cellular fat storage mechanisms. It also impacts the functioning of macrophages , cells involved in detecting, engulfing, and destroying pathogens and apoptotic cells. Furthermore, it influences circadian rhythms , the natural internal processes that regulate the sleep-wake cycle and repeat roughly every 24 hours.
Pharmacokinetics
These properties play a crucial role in determining the drug’s bioavailability, ie, the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect.
Result of Action
The activation of the Rev-Erb protein by SR-01000008545 leads to several molecular and cellular effects. It stimulates mitochondria production , resulting in metabolic enhancement in the muscular system. This can lead to increases in endurance, strength, and faster fat loss. It also reduces total lipids in the body, focusing on burning LDL cholesterol for energy, which results in an improved cholesterol profile.
Comparison with Similar Compounds
Piperazine/Pyridine-Based Analogs ()
Compounds in (e.g., 9a–9g ) share piperazine and pyridine motifs but differ in substituents. For instance:
- 9a : Contains a trifluoromethylbenzoyl-piperazine group linked to a pyridin-2-ylacetamide.
- Target Compound : Replaces the benzoyl group with an ethanediamide bridge and a 4-fluorophenylmethyl group.
Key Differences :
Piperidine/Pyrrolidine Derivatives ()
Compounds 12f and 12g in feature piperidine or pyrrolidine ethoxy linkages instead of piperazine.
Comparison Highlights :
Fluorophenyl-Containing Compounds ()
describes pyrimidine derivatives with fluorophenyl groups, such as N-[4-(4-Fluorophenyl)-5-hydroxyphenyl]-2-(4-methylphenyl)carboxamide .
Key Insights :
- The 4-fluorophenyl group in both the target compound and ’s derivatives enhances lipophilicity and π-π stacking interactions. However, the hydroxyl group in ’s compound provides hydrogen-bonding capability, absent in the target’s fluorophenylmethyl group .
- The target’s ethylpiperazine may offer better solubility than the methylphenyl group in ’s compound, critical for oral bioavailability .
Patent Derivatives ()
The patent compound N-isopropyl-2-(3-(4-(4-methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-2-yl)phenoxy)acetamide shares a pyridine-piperazine framework but includes a pyrimidine ring.
Structural Contrasts :
Heterocyclic Variants ()
lists compounds with triazole, thiophene, and furan groups (e.g., 676579-06-9 ).
Functional Group Analysis :
- The target’s pyridine and fluorophenyl groups are less polar than the thiophene or triazole moieties in , suggesting differences in solubility and membrane penetration.
- The ethanediamide linker in the target compound avoids the metabolic liabilities associated with thiol or hydrazide groups in ’s compounds .
Data Tables
Table 1. Structural and Physical Property Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
